N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that features an imidazole ring, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 1-(3-aminopropyl)imidazole, which is then reacted with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently cyclized using hydroxylamine to form the oxazole ring, followed by acylation to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The oxazole ring can be reduced to form dihydro-oxazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The oxazole ring may interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Shares the imidazole ring and propyl chain but lacks the oxazole and methoxyphenyl groups.
3-(1H-Imidazol-1-yl)propionate: Contains the imidazole ring and propyl chain but differs in the carboxylate group.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both imidazole and oxazole rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-14-5-2-4-13(10-14)15-11-16(24-20-15)17(22)19-6-3-8-21-9-7-18-12-21/h2,4-5,7,9-10,12,16H,3,6,8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLUNZGGOIBTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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